N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide
Overview
Description
N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide is an organic compound that features a nitrophenyl group, a hydroxymethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Nitrobenzaldehyde: Nitrobenzene is then oxidized to form 4-nitrobenzaldehyde. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Aldol Condensation: 4-nitrobenzaldehyde undergoes aldol condensation with acetaldehyde to form 4-nitrochalcone.
Reduction and Acetylation: The 4-nitrochalcone is reduced to form the corresponding alcohol, which is then acetylated to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: N-[1-(carboxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide.
Reduction: N-[1-(hydroxymethyl)-2-(4-aminophenyl)-2-oxoethyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide involves interactions with various molecular targets:
Molecular Targets: The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-[1-(hydroxymethyl)-2-(4-aminophenyl)-2-oxoethyl]acetamide: Similar structure but with an amino group instead of a nitro group.
N-[1-(hydroxymethyl)-2-(4-methylphenyl)-2-oxoethyl]acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide is unique due to the presence of both a nitrophenyl group and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10,14H,6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTCOGZRSFDQTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188311 | |
Record name | N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3123-13-5 | |
Record name | N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3123-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-alpha-acetylamino-beta-hydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3123-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3123-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3123-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-[1-(Hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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